N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
“N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds. They have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Structural Activity Relationship and Importance : Benzothiazole derivatives are highlighted for their varied biological activities, with a focus on their importance in medicinal chemistry. They possess a wide range of pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties. The unique methine center present in the thiazole ring contributes to these activities, making benzothiazole a significant scaffold in the development of bioactive molecules (M. Bhat & S. L. Belagali, 2020).
Antioxidant and Anti-inflammatory Applications
POCl3 Mediated Syntheses : Benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. This research indicates the potential for developing alternative therapeutic agents based on benzofused thiazole structures for treating conditions that involve oxidative stress and inflammation (Dattatraya G. Raut et al., 2020).
DNA Binding and Potential Anticancer Applications
DNA Minor Groove Binder : The review on Hoechst 33258, a compound known for its strong binding to the minor groove of double-stranded DNA, underlines the potential of benzimidazole and benzothiazole derivatives in creating molecules that can selectively interact with DNA. Such interactions are crucial for the design of drugs targeting cancer cells and other conditions where DNA interactions are therapeutic targets (U. Issar & R. Kakkar, 2013).
Pharmacological Activity Enhancement
Advancement in Pharmacological Activities : The review elaborates on the benzothiazole nucleus being a key moiety in biologically active compounds, underscoring its versatility in enhancing pharmacological activities. The structural variations in benzothiazole derivatives are linked to a broad spectrum of therapeutic effects, including antimicrobial and antitubercular activities (Sumit et al., 2020).
Mechanism of Action
Future Directions
Thiazoles have been the subject of much research due to their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities . Therefore, the future directions for “N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” could involve further exploration of its potential applications in these areas.
properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S2/c1-25-13-3-5-16-12(6-13)7-17(26-16)15-9-27-20(22-15)23-19(24)11-2-4-14-18(8-11)28-10-21-14/h2-10H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLHQWNWCWZZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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